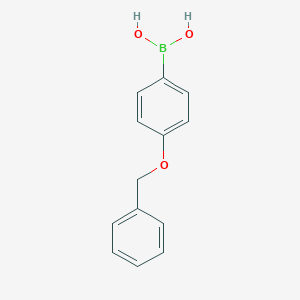












|
REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].C([O:8][B:9](OCC)[O:10]CC)C.O.S(=O)(=O)(O)O.[CH2:22]1[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1.[C:28]([O:31][CH2:32][CH3:33])(=O)C>O1CCCC1>[C:22]1([CH2:28][O:31][C:32]2[CH:33]=[CH:4][C:3]([B:9]([OH:10])[OH:8])=[CH:2][CH:1]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:4.5|
|


|
Name
|
solution
|
|
Quantity
|
143 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
product
|
|
Quantity
|
47.08 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
375 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
36.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OB(OCC)OCC
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
cyclohexane ethyl acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CCCCC1.C(C)(=O)OCC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
Agitation is carried out for 14 hours
|
|
Duration
|
14 h
|
|
Type
|
CUSTOM
|
|
Details
|
while leaving the temperature
|
|
Type
|
CUSTOM
|
|
Details
|
to rise to 20° C.
|
|
Type
|
WAIT
|
|
Details
|
for 1 hour at 20° C
|
|
Duration
|
1 h
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase is extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
the organic phases are washed with 2N soda
|
|
Type
|
CUSTOM
|
|
Details
|
to precipitate the boronic acid
|
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying the precipitate 28.54 g of expected product
|
|
Type
|
CUSTOM
|
|
Details
|
is obtained
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)COC1=CC=C(C=C1)B(O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |